![molecular formula C11H14N4 B186375 2-(4-Methylpiperazin-1-yl)nicotinonitrile CAS No. 52943-14-3](/img/structure/B186375.png)
2-(4-Methylpiperazin-1-yl)nicotinonitrile
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Overview
Description
2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves a one-pot method under microwave conditions . The Knoevenagel condensation reaction is used in this process . An efficient palladium-catalyzed C–C Suzuki coupling is also used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 2-(4-Methylpiperazin-1-yl)nicotinonitrile is represented by the formula C11H14N4 . More detailed structural analysis would require additional information such as spectroscopic data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Anti-inflammatory Research
This compound has been studied for its potential anti-inflammatory effects. A study published in Springer explored its effects on acetic acid-induced nociception, which is a model for evaluating substances with potential analgesic and anti-inflammatory properties .
Material Science
Research published in Springer also indicates that derivatives of this compound have been used in microhardness measurements, which are important for understanding the mechanical properties of materials .
Antidepressant Pharmacology
A study available on ResearchGate discusses the pharmacology of a derivative of this compound, specifically its potential as an antidepressant in rodent behavioral models .
Organic Synthesis
The compound has been used as a cyano source in copper(II) acetate-mediated cyanation of arenes, facilitating the synthesis of cyano derivatives as reported by the Royal Society of Chemistry .
Biopharma Production
According to VWR, this compound is used in proteomics research and could have applications in biopharma production processes .
Springer - Anti-inflammatory effect Springer - Material Science Application ResearchGate - Antidepressant Pharmacology RSC - Organic Synthesis VWR - Biopharma Production
Safety and Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUSLVQWZDMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200982 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52943-14-3 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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